4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
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Overview
Description
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is an organic compound characterized by the presence of a cyanophenyl group, an oxo group, and a pentylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylamine with a suitable oxo acid derivative, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the pentylamino group with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Cyanophenyl)amino)-4-oxo-2-(methylamino)butanoic acid
- 4-((2-Cyanophenyl)amino)-4-oxo-2-(ethylamino)butanoic acid
- 4-((2-Cyanophenyl)amino)-4-oxo-2-(propylamino)butanoic acid
Uniqueness
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is unique due to the presence of the pentylamino group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective or suitable.
Properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMHFMKDKXJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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